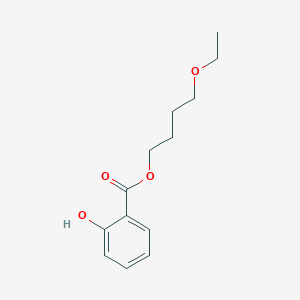![molecular formula C16H17N B12527369 2-Phenyl-1-[(1S)-1-phenylethyl]aziridine CAS No. 666845-40-5](/img/structure/B12527369.png)
2-Phenyl-1-[(1S)-1-phenylethyl]aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-[(1S)-1-phenylethyl]aziridine is an organic compound that belongs to the class of aziridines, which are three-membered heterocyclic compounds containing one nitrogen atom Aziridines are known for their high reactivity due to the ring strain in their three-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-[(1S)-1-phenylethyl]aziridine typically involves the reaction of N-tosyl imines with in situ generated iodomethyllithium. This method allows for an efficient and general synthesis of aziridines with high diastereoselectivity . Another approach involves the reaction of aldimines with ethyl diazoacetate in the presence of bismuth triflate, which produces aryl aziridine carboxylates with excellent cis-diastereoselectivity .
Industrial Production Methods: Industrial production methods for aziridines often involve the use of solid acid catalysts such as Montmorillonite K-10, which catalyzes the stereoselective reaction of imines with ethyl diazoacetate to yield cis-aziridines . These reactions proceed readily at room temperature and provide the products in high yields and exclusive selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyl-1-[(1S)-1-phenylethyl]aziridine undergoes various types of chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions that form a variety of products .
Common Reagents and Conditions: Common reagents used in the reactions of aziridines include nucleophiles such as amines, alcohols, and thiols. For example, the reaction of N-tosylaziridine with 2-bromoaniline leads to the formation of ring-opening products under acidic conditions . Oxidation reactions can be carried out using oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Nucleophilic ring-opening reactions typically yield amino alcohols or amino acids, while oxidation reactions can produce aziridine N-oxides .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-[(1S)-1-phenylethyl]aziridine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of polyamines through anionic and cationic ring-opening polymerization . These polyamines have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection .
In biology and medicine, aziridines are of interest due to their potential as anticancer agents. The high reactivity of the aziridine ring allows it to interact with DNA, leading to the formation of cross-links that can inhibit cancer cell growth . Additionally, aziridines are used in the synthesis of various biologically active molecules, including antibiotics and antifungal agents .
Wirkmechanismus
The mechanism of action of 2-Phenyl-1-[(1S)-1-phenylethyl]aziridine involves the nucleophilic attack on the aziridine ring, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with biological molecules such as DNA and proteins, leading to various biological effects . The aziridine ring can also be activated by electron-withdrawing groups, which enhance its reactivity towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-Phenyl-1-[(1S)-1-phenylethyl]aziridine include other aziridines and azetidines. Azetidines are four-membered heterocyclic compounds containing one nitrogen atom and are also known for their ring strain and reactivity . Other similar compounds include aziridine derivatives with different substituents on the nitrogen or carbon atoms .
Uniqueness: The uniqueness of this compound lies in its specific structure, which includes a phenyl group and a chiral center. This structure imparts unique reactivity and selectivity in chemical reactions, making it a valuable compound for various synthetic applications .
Eigenschaften
CAS-Nummer |
666845-40-5 |
|---|---|
Molekularformel |
C16H17N |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
2-phenyl-1-[(1S)-1-phenylethyl]aziridine |
InChI |
InChI=1S/C16H17N/c1-13(14-8-4-2-5-9-14)17-12-16(17)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3/t13-,16?,17?/m0/s1 |
InChI-Schlüssel |
UKEOYMRKZNJBTJ-IGEOTXOUSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)N2CC2C3=CC=CC=C3 |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CC2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


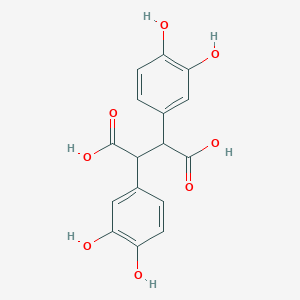
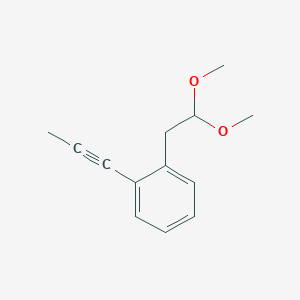
![(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12527309.png)
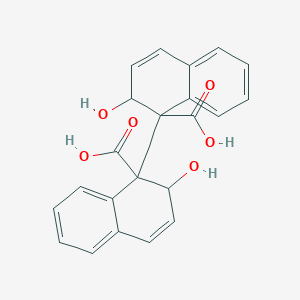

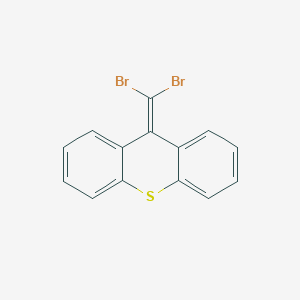

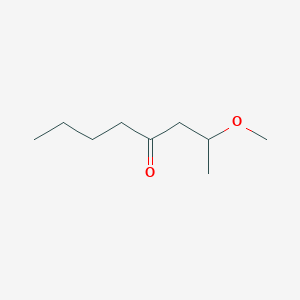
![1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)-](/img/structure/B12527343.png)
![1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527347.png)
![2-[(3,4-Dihydroxyphenyl)methyl]-4,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B12527350.png)
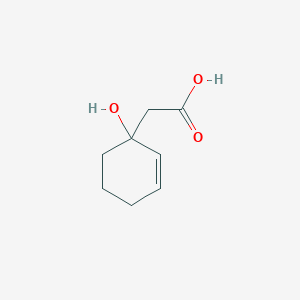
![1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12527356.png)
